molecular formula C11H9N5O B8311085 8-methyl-6-(tetrazol-2-yl)-2-(1H)-quinolone

8-methyl-6-(tetrazol-2-yl)-2-(1H)-quinolone

Cat. No. B8311085
M. Wt: 227.22 g/mol
InChI Key: XBXVQLNAERSOGS-UHFFFAOYSA-N
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Patent
US04728653

Procedure details

5M Hydrochloric acid (20 cm3) was added to trans-ethyl 3-(2-amino-3-methyl-5-[tetrazol-2-yl]phenyl)prop-2-enoate (0.45 g) and the mixture was heated on a steam bath for 1 hour. The mixture was then cooled, brought to pH 7 with aqueous sodium carbonate solution, and extracted with dichloromethane:methanol, 20:1 (3×50 cm3). The combined organic extracts were dried (MgSO4), filtered and evaporated to dryness. The residue was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with ethyl/acetate:methanol, 10:1. Combination and evaporation of the appropriate fractions afforded 8-methyl-6-(tetrazol-2-yl)-2-(1H)-quinolone, 0.25H2O, m.p. 264°-266°, (0.08 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N:9]2[N:13]=[N:12][CH:11]=[N:10]2)=[CH:4][C:3]=1/[CH:14]=[CH:15]/[C:16]([O:18]CC)=O.C(=O)([O-])[O-].[Na+].[Na+]>Cl>[CH3:8][C:7]1[CH:6]=[C:5]([N:9]2[N:13]=[N:12][CH:11]=[N:10]2)[CH:4]=[C:3]2[C:2]=1[NH:1][C:16](=[O:18])[CH:15]=[CH:14]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
NC1=C(C=C(C=C1C)N1N=CN=N1)/C=C/C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam bath for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
WASH
Type
WASH
Details
eluting with ethyl/acetate
CUSTOM
Type
CUSTOM
Details
Combination and evaporation of the appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C2C=CC(NC12)=O)N1N=CN=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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